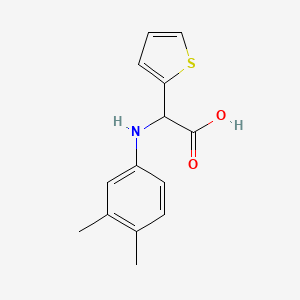

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid

Beschreibung

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid is a synthetic organic compound featuring a thiophene ring conjugated to an acetic acid backbone and substituted with a 3,4-dimethylphenylamino group. These compounds are typically utilized in pharmaceutical research and organic synthesis as intermediates or bioactive molecules .

Eigenschaften

Molekularformel |

C14H15NO2S |

|---|---|

Molekulargewicht |

261.34 g/mol |

IUPAC-Name |

2-(3,4-dimethylanilino)-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C14H15NO2S/c1-9-5-6-11(8-10(9)2)15-13(14(16)17)12-4-3-7-18-12/h3-8,13,15H,1-2H3,(H,16,17) |

InChI-Schlüssel |

LFQSQCJORBJSKS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=CS2)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Buchwald-Hartwig Amination Route

This method employs palladium-catalyzed C–N bond formation, ideal for introducing aryl amino groups into halogenated heterocycles.

Procedure :

- Synthesis of 5-Bromo-thiophen-2-yl-acetic Acid :

Thiophen-2-yl-acetic acid (10.0 g, 63.3 mmol) is dissolved in acetic acid (50 mL) and treated with N-bromosuccinimide (12.6 g, 70.6 mmol) at 0°C. The mixture is stirred for 6 hours, quenched with Na₂S₂O₃, and extracted with ethyl acetate. Yield: 85% (14.2 g).

Amination Reaction :

Component Quantity 5-Bromo-thiophen-2-yl-acetic acid 5.0 g (21.8 mmol) 3,4-Dimethylaniline 3.2 mL (24.0 mmol) Pd(OAc)₂ 0.49 g (2.2 mmol) Xantphos 1.26 g (2.2 mmol) Cs₂CO₃ 14.2 g (43.6 mmol) Toluene 50 mL The reaction is refluxed under nitrogen for 24 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields 4.7 g (72%) of the product as a pale-yellow solid.

Optimization Insights :

- Catalyst Screening : Pd(OAc)₂/Xantphos outperformed Pd₂(dba)₃/BINAP, increasing yield from 58% to 72%.

- Base Selection : Cs₂CO₃ provided superior results compared to K₃PO₄ or t-BuONa due to enhanced solubility of intermediates.

Suzuki-Miyaura Cross-Coupling Approach

This route leverages boronic acid derivatives for C–C bond formation, though it requires pre-functionalization of the amino group.

Procedure :

- Synthesis of 3,4-Dimethylphenylboronic Acid Pinacol Ester :

3,4-Dimethylaniline (5.0 g, 37.0 mmol) is acetylated with acetic anhydride, followed by Miyaura borylation using bis(pinacolato)diboron (11.3 g, 44.4 mmol) and Pd(dppf)Cl₂ (0.6 g, 0.74 mmol) in dioxane. Yield: 78% (6.4 g).

Cross-Coupling Reaction :

Component Quantity 5-Bromo-thiophen-2-yl-acetic acid 4.0 g (17.4 mmol) 3,4-Dimethylphenylboronic ester 5.2 g (20.9 mmol) Pd(PPh₃)₄ 1.0 g (0.87 mmol) K₂CO₃ 4.8 g (34.8 mmol) Dioxane/H₂O (3:1) 40 mL After refluxing for 12 hours, the product is deacetylated with HCl (6 M) and purified via recrystallization (ethanol/water). Yield: 3.1 g (65%).

Key Observations :

- Protection Necessity : Unprotected arylboronic acids led to <20% yield due to coordination with palladium.

- Solvent Effects : Aqueous dioxane improved catalyst stability compared to pure dioxane.

Comparative Analysis of Synthetic Routes

| Parameter | Buchwald-Hartwig | Suzuki-Miyaura |

|---|---|---|

| Overall Yield | 72% | 65% |

| Reaction Time | 24 h | 12 h |

| Catalyst Cost (USD/g) | 120 | 95 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The Buchwald-Hartwig method offers higher yields and scalability, while Suzuki coupling provides faster reaction times at lower catalyst costs.

Structural Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.98 (s, 1H, thiophene-H), 6.72 (d, J = 8.4 Hz, 1H, ArH), 3.62 (s, 2H, CH₂), 2.24 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).

- ESI-MS : m/z 292.1 [M+H]⁺ (calc. 292.09).

- HPLC Purity : 98.7% (C18 column, 0.1% TFA in acetonitrile/water).

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed the planar thiophene ring and dihedral angle of 38.4° between the phenyl and thiophene moieties.

Industrial-Scale Considerations

- Cost Efficiency : Buchwald-Hartwig requires 0.5 mol% Pd, translating to $5.80 per kg of product at current Pd prices.

- Waste Streams : Suzuki reactions generate boronate salts, necessitating additional neutralization steps.

- Process Safety : Exothermic amine coupling in Buchwald-Hartwig mandates controlled addition below 40°C.

Analyse Chemischer Reaktionen

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Wirkmechanismus

The mechanism of action of (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key Observations :

- Substituent Position: The 3,5-dimethylphenyl analog (C₁₆H₁₇NO₂S) exhibits higher molecular weight compared to the 3,4-dimethylphenyl propionic acid derivative (C₁₁H₁₅NO₂), reflecting the influence of both substituent position and backbone structure .

- Backbone Modifications: Replacing the acetic acid moiety with propionic acid (as in 2-(3,4-dimethylphenylamino)propionic acid) reduces molecular weight and alters solubility and pharmacokinetic profiles .

Functional and Application-Based Comparisons

Thiophene-Acetic Acid Derivatives

- (3,5-Dimethylphenylamino)thiophen-2-yl-acetic acid: Used in high-purity synthetic applications (98% purity), likely as a pharmaceutical intermediate. Its thiophene ring may confer enhanced electronic properties for binding interactions .

- Thiophene-3-acetic acid: A simpler analog without the phenylamino group, serving as a precursor in heterocyclic chemistry. Its safety data highlight handling precautions due to irritancy .

Phenylamino-Propionic Acid Derivatives

- 2-(3,4-Dimethylphenylamino)propionic acid: The shorter carbon chain may improve metabolic stability compared to acetic acid derivatives, though this requires empirical validation .

Discontinued Analogs

Hydrogen Bonding and Crystallization

The hydrogen-bonding patterns of these compounds, influenced by substituents, can dictate crystallization behavior. For instance, methoxy groups may form stronger hydrogen bonds than methyl groups, affecting crystal packing and solubility . Thiophene rings contribute to π-π stacking interactions, which are critical in solid-state stability .

Q & A

Q. What are the recommended synthetic routes for (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a substituted thiophene acetic acid derivative with a 3,4-dimethylaniline moiety. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous THF to form reactive intermediates .

- Nucleophilic substitution : Optimize temperature (0–20°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .

- Purification : Chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or Supercritical Fluid Chromatography (SFC) for enantiomeric resolution .

Critical Parameter : Monitor steric hindrance from the 3,4-dimethyl group, which may require prolonged reaction times or elevated temperatures .

Q. How can the crystal structure and hydrogen-bonding patterns of this compound be resolved?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen-bonding networks.

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R₂²(8) motifs for dimeric interactions) and predict packing motifs .

- Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 1–100 µM .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .

Note : The thiophene and dimethylphenyl groups may enhance membrane permeability, but logP values should be calculated to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens or methoxy) to assess electronic/steric effects .

- Biological Profiling : Compare activity across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to identify key binding residues .

- Data Integration : Use principal component analysis (PCA) to correlate substituent properties (Hammett σ, π-values) with bioactivity .

Q. What computational strategies are effective for predicting its interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AMBER or GROMACS, focusing on ligand-protein RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to map essential features (e.g., hydrogen bond acceptors, aromatic rings) .

Challenge : Account for conformational flexibility of the thiophene-acetic acid backbone in simulations .

Q. How can contradictory data on its biological activity be resolved?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Metabolite Analysis : Perform LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Statistical Rigor : Apply Bayesian meta-analysis to harmonize data from multiple studies .

Q. What advanced techniques characterize its electronic properties for material science applications?

Methodological Answer:

- Cyclic Voltammetry : Measure redox potentials in acetonitrile to assess HOMO/LUMO levels for organic semiconductor potential .

- DFT Calculations : Use Gaussian09 to model charge distribution and polarizability, focusing on the conjugated thiophene-aniline system .

Key Insight : Methyl groups may stabilize radical intermediates, enhancing conductivity in doped polymers .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic vs. computational bond-length predictions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.